

Cochleamycin A: A Technical Deep Dive into its Physico-chemical Properties

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Compound of Interest

Compound Name: Cochleamycin A

Cat. No.: B15581310

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Introduction

Cochleamycin A is a novel antibiotic that has garnered interest within the scientific community due to its unique structural features and promising biological activities. Isolated from *Streptomyces* strain DT136, it exhibits both antimicrobial and cytotoxic properties, making it a candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physico-chemical properties of **Cochleamycin A**, detailed experimental protocols for its characterization, and a visualization of its biosynthetic origin.

Physico-chemical Properties

A summary of the key physico-chemical properties of **Cochleamycin A** is presented below. This data is essential for its identification, characterization, and further development as a potential therapeutic agent.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ O ₆	PubChem
Molecular Weight	374.4 g/mol	PubChem
Appearance	Colorless needles	(Shindo et al., 1996)
Melting Point	164-166 °C	(Shindo et al., 1996)
Optical Rotation	[α] _D ²⁵ +130° (c 0.5, CHCl ₃)	(Shindo et al., 1996)
UV λ _{max} (MeOH)	235 nm (ε 8,900)	(Shindo et al., 1996)
Solubility	Soluble in chloroform, methanol; Insoluble in water	(Shindo et al., 1996)

Experimental Protocols

The following sections detail the methodologies employed for the isolation, purification, and structural elucidation of **Cochleamycin A**.

Isolation and Purification of Cochleamycin A

The isolation and purification of **Cochleamycin A** from the culture broth of *Streptomyces* strain DT136 involves a multi-step process designed to separate the compound from other metabolites.

Fermentation:

- *Streptomyces* strain DT136 is cultured in a suitable production medium.
- The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of **Cochleamycin A**.

Extraction:

- The culture broth is separated from the mycelia by centrifugation or filtration.
- The supernatant is then extracted with an organic solvent such as ethyl acetate.

- The organic extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification:

- The crude extract is subjected to silica gel column chromatography.
- Elution is performed using a gradient of solvents, typically a mixture of chloroform and methanol.
- Fractions are collected and monitored for the presence of **Cochleamycin A** using techniques like thin-layer chromatography (TLC).
- Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS) with a suitable mobile phase (e.g., methanol-water mixture).
- Pure **Cochleamycin A** is obtained as colorless needles upon crystallization from a solvent mixture such as methanol-water.

Structure Elucidation

The chemical structure of **Cochleamycin A** was determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides the exact mass of the molecule, which is used to determine its molecular formula. For **Cochleamycin A**, HR-FAB-MS (Fast Atom Bombardment) analysis would yield a molecular ion peak corresponding to the calculated exact mass of its molecular formula, $C_{21}H_{26}O_6$.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR and ^{13}C NMR: One-dimensional NMR spectra are recorded to identify the types and number of protons and carbons in the molecule. The chemical shifts (δ) provide information about the electronic environment of each nucleus.

- 2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for assembling the carbon skeleton and placing functional groups.

Infrared (IR) Spectroscopy:

- IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Cochleamycin A** would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of an ester and a ketone, and carbon-carbon double bonds (C=C).

UV-Vis Spectroscopy:

- UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The absorption maximum (λ_{max}) at 235 nm is indicative of a conjugated system within the **Cochleamycin A** structure.

Biosynthesis of Cochleamycin A

While the specific enzymatic steps for the biosynthesis of **Cochleamycin A** have not been fully elucidated, feeding studies with labeled precursors have provided insights into its origins. The carbon skeleton is derived from polyketide and propionate pathways.

Caption: Proposed biosynthetic pathway of **Cochleamycin A**.

Conclusion

This technical guide has summarized the key physico-chemical properties of **Cochleamycin A** and outlined the experimental methodologies for its isolation and structural characterization. The provided data and protocols are intended to serve as a valuable resource for researchers

in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the potential of this intriguing antibiotic. Further research into its mechanism of action and biological targets is warranted to fully understand its therapeutic potential.

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